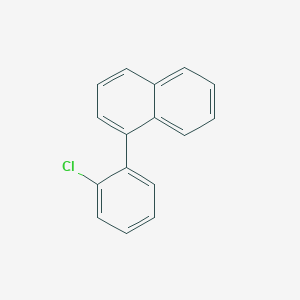

1-(2-Chlorophenyl)naphthalene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H11Cl |

|---|---|

Molecular Weight |

238.71 g/mol |

IUPAC Name |

1-(2-chlorophenyl)naphthalene |

InChI |

InChI=1S/C16H11Cl/c17-16-11-4-3-9-15(16)14-10-5-7-12-6-1-2-8-13(12)14/h1-11H |

InChI Key |

MVCNIJNNTPKVLX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=CC=CC=C3Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1 2 Chlorophenyl Naphthalene

Strategies for Carbon-Carbon Bond Formation

The construction of the pivotal carbon-carbon bond between the naphthalene (B1677914) and 2-chlorophenyl moieties is the cornerstone of any synthetic approach to 1-(2-Chlorophenyl)naphthalene. Modern organic synthesis offers several powerful methods to achieve this transformation.

Cross-Coupling Reactions

Palladium- and nickel-catalyzed cross-coupling reactions are the most prevalent methods for the synthesis of biaryls like this compound. These reactions involve the coupling of an organometallic reagent with an organic halide.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is a powerful tool for the synthesis of this compound. amazonaws.comlibretexts.org This can be achieved by reacting 1-halonaphthalene (e.g., 1-bromonaphthalene (B1665260) or 1-iodonaphthalene) with 2-chlorophenylboronic acid, or conversely, by coupling a 1-naphthaleneboronic acid with a 1-halo-2-chlorobenzene. The use of aryl chlorides as substrates is also feasible, though they are generally less reactive than bromides or iodides. mit.edu A typical Suzuki-Miyaura coupling for this synthesis would involve a palladium catalyst, a phosphine (B1218219) ligand, and a base in a suitable solvent system.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Coupling Partners | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference(s) |

| 1-Bromonaphthalene & 2-Chlorophenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/Ethanol/H₂O | 100 | >85 | acs.org |

| 1-Naphthaleneboronic acid & 1-Bromo-2-chlorobenzene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 80-110 | >90 | mit.edu |

Negishi Coupling:

The Negishi coupling utilizes an organozinc reagent in place of an organoboron compound. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, this would typically involve the reaction of a 1-halonaphthalene with a (2-chlorophenyl)zinc halide, or a 1-naphthylzinc halide with a 1-halo-2-chlorobenzene. Nickel catalysts are also effective for Negishi couplings. wikipedia.org

Table 2: Representative Conditions for Negishi Coupling

| Coupling Partners | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) | Reference(s) |

| 1-Iodonaphthalene & (2-Chlorophenyl)zinc chloride | Pd(PPh₃)₄ (5) | THF | 66 | ~80-90 | nih.gov |

| 1-Naphthylzinc chloride & 1-Bromo-2-chlorobenzene | Ni(acac)₂/Ligand (5) | DMA | 25-80 | >80 | wikipedia.orgnih.gov |

Other cross-coupling reactions like the Heck and Sonogashira reactions, while powerful for other transformations, are less commonly adapted for the direct synthesis of simple biaryls like this compound.

Directed Arylation Approaches

Direct C-H arylation has emerged as an atom-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of one of the aryl partners. anr.frthieme-connect.de In the context of synthesizing this compound, this would involve the direct coupling of naphthalene with a 2-chloroaryl halide. The regioselectivity of the arylation on the naphthalene ring can be controlled by directing groups. For instance, a directing group at the 1-position of naphthalene can direct arylation to the 8-position (peri) or the 2-position (ortho). anr.fr While specific examples for the direct synthesis of this compound are not abundant in the literature, the general methodology is well-established.

Cyclization and Annulation Routes

Cyclization and annulation strategies offer another avenue to the 1-arylnaphthalene skeleton. nih.govresearchgate.net These methods typically involve the construction of the naphthalene ring from acyclic or monocyclic precursors that already contain the 2-chlorophenyl moiety. For example, palladium-catalyzed annulation of internal alkynes can be employed to construct highly substituted naphthalenes. acs.org Another approach involves the acid-catalyzed cyclization of appropriately substituted precursors. While not a direct synthesis of the parent compound, the synthesis of 4-chloro-2,7-dimethyl-1-(2-chlorophenyl)naphthalene has been reported via a TiCl₄-mediated cyclization, showcasing the potential of this strategy.

Precursor Synthesis and Functional Group Interconversions

The success of the aforementioned synthetic methodologies relies on the availability of the requisite precursors.

For Suzuki-Miyaura couplings, 1-naphthaleneboronic acid is a key precursor. It can be synthesized from 1-bromonaphthalene via a Grignard reaction followed by treatment with a borate (B1201080) ester and subsequent hydrolysis. ontosight.aiorgsyn.orggoogle.com Similarly, 2-chlorophenylboronic acid can be prepared from 1-bromo-2-chlorobenzene.

For Negishi couplings, organozinc reagents are required. (2-Chlorophenyl)zinc halides can be prepared from the corresponding 2-chloroaryl halides. mdpi.comresearchgate.net

In some synthetic routes, functional group interconversions may be necessary to install the required reactive groups on the naphthalene or chlorophenyl precursors.

Reaction Condition Optimization and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often tuned include the choice of catalyst, ligand, base, solvent, and reaction temperature.

For Suzuki-Miyaura reactions, the use of bulky, electron-rich phosphine ligands can improve the efficiency of coupling with aryl chlorides. mit.edu The choice of base and solvent system is also critical and is often interdependent. acs.org Microwave irradiation has been shown to accelerate Suzuki-Miyaura couplings, often leading to higher yields in shorter reaction times.

In Negishi couplings, the method of preparation of the organozinc reagent can significantly impact its reactivity. Additives such as lithium chloride are often used to break up zincate aggregates and improve solubility and reactivity.

Stereochemical Control in Synthesis

The this compound molecule has the potential to exhibit atropisomerism, a type of axial chirality arising from hindered rotation around the C-C single bond connecting the naphthalene and phenyl rings. acs.org The barrier to rotation is influenced by the steric bulk of the ortho substituents on both rings. While the parent compound may have a relatively low barrier to rotation at room temperature, the principles of atroposelective synthesis are relevant.

Atroposelective synthesis aims to produce a single enantiomer of an axially chiral compound. This can be achieved through various strategies, including the use of chiral catalysts or auxiliaries in cross-coupling reactions or by the conversion of a central chirality to axial chirality in cyclization reactions. researchgate.net While specific studies on the atroposelective synthesis of this compound are limited, the broader field of atroposelective biaryl synthesis provides a strong foundation for such endeavors. snnu.edu.cn

Comparative Analysis of Synthetic Pathways (e.g., conventional vs. microwave-assisted)

The method of energy input—either through conventional heating or microwave irradiation—can significantly impact the efficiency and outcome of the synthesis of this compound.

Conventional Synthetic Pathway

Conventional synthesis relies on traditional heating methods, such as an oil bath, to provide the necessary activation energy for the reaction. In a typical setup for a Suzuki-Miyaura coupling, the reactants (e.g., 1-naphthaleneboronic acid and 1-bromo-2-chlorobenzene), a palladium catalyst (like Pd(PPh₃)₄), and a base (such as K₂CO₃ or Na₂CO₃) are dissolved in a suitable solvent mixture (like DME/ethanol) and heated for an extended period. lmaleidykla.ltmdpi.com These reactions often require long durations, ranging from several hours to over a day, to reach completion. core.ac.uknih.gov For example, the synthesis of similar biaryl compounds using conventional heating has been reported to take between 2 and 15 hours. nih.gov While effective, this method can be time-consuming and energy-intensive.

Microwave-Assisted Synthetic Pathway

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in modern chemistry, offering significant advantages over conventional heating. researchgate.netijnrd.org Microwave chemistry is based on the efficient heating of materials through the direct coupling of microwave energy with molecules possessing a dipole moment within the reaction mixture. anton-paar.comscielo.org.mx This dielectric heating leads to a rapid and uniform rise in temperature, which can dramatically accelerate reaction rates. researchgate.netanton-paar.com

For the synthesis of this compound via the Suzuki-Miyaura coupling, employing a microwave reactor can reduce reaction times from hours to mere minutes. core.ac.ukijnrd.org Studies on various cross-coupling reactions have consistently shown that microwave irradiation leads to faster reactions, higher yields, and often improved product purity. ijnrd.orgimist.ma The reaction conditions are similar to the conventional method—involving a palladium catalyst and a base—but the energy is supplied by microwave irradiation, often at a controlled temperature that may exceed the solvent's boiling point in a sealed vessel. mdpi.comanton-paar.com This technique is considered a form of "green chemistry" as it is highly energy-efficient and reduces reaction times, which in turn lowers the potential for side-product formation. scielo.org.mxoatext.com

Research Findings and Comparison

Research comparing conventional and microwave-assisted methods for the synthesis of various biaryls and heterocyclic compounds consistently demonstrates the superiority of the microwave-based approach.

Reaction Time: The most significant advantage of microwave assistance is the drastic reduction in reaction time. Syntheses that take 12-24 hours with conventional heating can often be completed in 5-30 minutes using a microwave reactor. lmaleidykla.ltmdpi.comcore.ac.uk

Reaction Yield: Microwave-assisted reactions frequently result in higher isolated yields. ijnrd.orgtandfonline.com For instance, a comparative study on the synthesis of symmetrical biaryls showed that a reaction yielding 75% of the product after 12 hours of conventional heating could produce a 94% yield in just 5 minutes under microwave irradiation. tandfonline.comtandfonline.com

Energy Efficiency and Purity: Microwave heating is more energy-efficient as it heats the reaction mixture directly, rather than the vessel. anton-paar.com The rapid heating and shorter reaction times can also minimize the degradation of reactants and products, leading to cleaner reactions and purer final products. ijnrd.org

The following table provides a comparative overview of the two synthetic pathways for the preparation of this compound via a representative Suzuki-Miyaura reaction.

| Parameter | Conventional Synthesis | Microwave-Assisted Synthesis |

|---|---|---|

| Heating Method | Oil Bath / Heating Mantle | Microwave Irradiation |

| Typical Reaction Time | 6 - 24 hours core.ac.uk | 5 - 30 minutes imist.ma |

| Reported Yields (Analogous Reactions) | 70 - 80% core.ac.uk | 85 - 95% imist.matandfonline.com |

| Energy Input | Indirect heating of the reaction vessel and then the mixture | Direct, rapid heating of the solvent and reactants anton-paar.com |

| Process Control | Slower response to temperature adjustments | Precise and rapid temperature and pressure control |

| Key Advantages | Well-established, requires standard laboratory equipment | Drastically reduced reaction time, higher yields, energy efficiency, alignment with green chemistry principles researchgate.netijnrd.org |

Advanced Spectroscopic and Structural Characterization of 1 2 Chlorophenyl Naphthalene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity and constitution of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular structure can be assembled.

The ¹H NMR spectrum of 1-(2-Chlorophenyl)naphthalene is expected to show a complex set of signals in the aromatic region, typically between 7.0 and 8.5 ppm. The spectrum arises from a total of 11 protons: seven on the naphthalene (B1677914) moiety and four on the chlorophenyl ring.

The protons on the naphthalene ring system will exhibit characteristic splitting patterns influenced by their position relative to the bulky chlorophenyl substituent. The H-8' proton is expected to be the most deshielded due to the peri-interaction and steric compression, likely appearing as a doublet of doublets at the lowest field. The remaining six naphthalene protons (H-2', H-3', H-4', H-5', H-6', H-7') would produce a series of overlapping multiplets.

The four protons of the 2-chlorophenyl ring (H-3, H-4, H-5, H-6) will also resonate in the aromatic region. Their chemical shifts are influenced by the inductive effect of the chlorine atom and the anisotropic effect of the adjacent naphthalene ring. These protons are expected to appear as a set of multiplets, with their exact positions determined by the rotational conformation of the molecule around the C1-C1' bond.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Naphthalene Protons | 7.40 - 8.20 | Multiplets (m) |

Note: The predicted chemical shifts are estimates based on analogous structures. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, 16 distinct signals are expected in the aromatic region (typically 120-145 ppm), corresponding to the 10 carbons of the naphthalene system and the 6 carbons of the chlorophenyl ring.

Key signals include the two quaternary carbons of the naphthalene ring where the rings are fused (C-4a' and C-8a'), the carbon atom bearing the chlorine (C-2), and the two carbons forming the biaryl bond (C-1 and C-1'). The C-Cl carbon signal is typically found around 130-135 ppm. The quaternary carbons involved in the linkage (C-1 and C-1') and the bridgehead carbons will likely appear in the lower field region of the aromatic spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Naphthalene CH | 124.0 - 129.0 |

| Naphthalene C (quaternary) | 130.0 - 135.0 |

| Chlorophenyl CH | 127.0 - 132.0 |

| Chlorophenyl C-Cl | 132.0 - 135.0 |

Note: The predicted chemical shifts are estimates based on analogous structures. Actual experimental values may vary.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. It would show correlations between adjacent protons within the naphthalene ring system and within the chlorophenyl ring, allowing for the tracing of the spin systems in each aromatic unit. For instance, H-2' would show a correlation to H-3', and H-3' to H-4', and so on.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It is instrumental in assigning the signals of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital as it shows correlations between protons and carbons over two or three bonds. nih.gov This technique would provide the definitive link between the two aromatic rings. A key expected correlation would be between the protons on one ring (e.g., H-2' and H-8' of the naphthalene ring) and the quaternary carbon of the other ring to which it is bonded (C-1 of the chlorophenyl ring), and vice-versa. This confirms the C1-C1' linkage.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman, probes the vibrational modes of molecules, providing a fingerprint based on the types of chemical bonds and their arrangement.

The FT-IR spectrum of this compound would be characterized by several key absorption bands.

Aromatic C-H Stretching: Sharp bands are expected in the region of 3100-3000 cm⁻¹. researchgate.net

Aromatic C=C Stretching: A series of medium to strong absorptions between 1610 cm⁻¹ and 1450 cm⁻¹ are characteristic of the stretching vibrations within the naphthalene and benzene (B151609) rings. astrochemistry.org

C-H Bending Vibrations: In-plane C-H bending vibrations appear in the 1300-1000 cm⁻¹ region. The out-of-plane (OOP) C-H bending vibrations, which are often strong, appear between 900 cm⁻¹ and 675 cm⁻¹. The pattern of these OOP bands can sometimes provide information about the substitution pattern of the aromatic rings. For instance, the ortho-disubstituted chlorophenyl ring is expected to show a strong band around 750 cm⁻¹.

C-Cl Stretching: A moderate to strong absorption corresponding to the C-Cl stretching vibration is anticipated in the 750-700 cm⁻¹ range. uantwerpen.be

Table 3: Predicted FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| 3100 - 3000 | Aromatic C-H Stretch |

| 1610 - 1450 | Aromatic C=C Ring Stretch |

| 900 - 675 | Aromatic C-H Out-of-Plane Bend |

Note: Predicted absorption ranges are based on characteristic group frequencies.

Raman spectroscopy provides complementary vibrational information to FT-IR. Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa. For aromatic compounds, the ring stretching and breathing modes are typically very strong.

The Raman spectrum of this compound is expected to show prominent peaks corresponding to the aromatic C=C stretching vibrations around 1600 cm⁻¹ and a particularly strong, sharp band for the symmetric ring breathing mode of the phenyl ring near 1000 cm⁻¹. The C-Cl stretch would also be observable. The Raman spectrum of naphthalene itself shows strong features at approximately 1380 cm⁻¹ and 1576 cm⁻¹, and similar bands are expected for this derivative. researchgate.netnih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio of its ions.

High-resolution mass spectrometry (HRMS) would be employed to determine the precise molecular formula of this compound. This technique measures the mass of ions with high accuracy, allowing for the differentiation between compounds with the same nominal mass but different elemental compositions. For this compound (C₁₆H₁₁Cl), the theoretical exact mass can be calculated.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

| Parameter | Theoretical Value |

| Molecular Formula | C₁₆H₁₁Cl |

| Exact Mass [M] | 238.0549 |

| Exact Mass [M+H]⁺ | 239.0628 |

Note: The values presented are theoretical and await experimental verification.

Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization methods used in mass spectrometry.

Electron Ionization (EI): In EI-MS, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The resulting fragmentation pattern is characteristic of the compound's structure. For this compound, the molecular ion peak would be expected at m/z 238 (for ³⁵Cl) and 240 (for ³⁷Cl) with an approximate 3:1 isotopic ratio. Common fragmentation pathways for aromatic compounds involve the loss of small molecules or radicals.

Electrospray Ionization (ESI): ESI is a soft ionization technique that typically produces protonated molecules [M+H]⁺ with minimal fragmentation. This method is particularly useful for confirming the molecular weight of the compound. For this compound, ESI-MS would be expected to show a prominent ion at m/z 239.

Table 2: Predicted Major Ions in Mass Spectra of this compound

| Ionization Mode | Predicted Ion | Predicted m/z | Notes |

| EI | [M]⁺ | 238/240 | Molecular ion with characteristic chlorine isotope pattern. |

| EI | [M-Cl]⁺ | 203 | Loss of a chlorine radical. |

| EI | [M-HCl]⁺ | 202 | Loss of a neutral HCl molecule. |

| ESI | [M+H]⁺ | 239/241 | Protonated molecule with characteristic chlorine isotope pattern. |

Note: The fragmentation pattern is predictive and requires experimental confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. In aromatic compounds like this compound, the primary electronic transitions are π → π*. The extent of conjugation in the molecule influences the wavelength of maximum absorption (λmax). The presence of the naphthalene and phenyl rings suggests significant conjugation.

Based on data for related compounds such as naphthalene and 1-phenylnaphthalene, it is anticipated that this compound will exhibit strong absorption in the UV region. The substitution pattern and the presence of the chlorine atom may cause shifts in the absorption maxima compared to unsubstituted naphthalene.

Table 3: Predicted UV-Vis Absorption Data for this compound

| Solvent | Predicted λmax (nm) | Type of Transition |

| Hexane/Ethanol | 220 - 230 | π → π |

| Hexane/Ethanol | 270 - 290 | π → π |

Note: These are estimated values based on the spectra of similar aromatic compounds and require experimental validation.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides precise information on bond lengths, bond angles, and intermolecular interactions. To perform X-ray crystallography, a single crystal of this compound of suitable quality would be required. The crystal would be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to generate an electron density map, from which the crystal structure can be determined.

As no experimental crystallographic data for this compound has been reported, a theoretical model would be the initial step in understanding its solid-state structure.

Table 4: Anticipated Crystallographic Data for this compound

| Parameter | Expected Information |

| Crystal System | To be determined |

| Space Group | To be determined |

| Unit Cell Dimensions | To be determined |

| Bond Lengths (Å) | e.g., C-C, C-H, C-Cl |

| **Bond Angles (°) ** | e.g., C-C-C, C-C-Cl |

| Torsion Angles (°) | Describing the conformation of the molecule |

Note: No experimental crystal structure is currently available in the public domain.

Elemental Composition Analysis

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, chlorine, etc.) in a compound. This data is crucial for confirming the empirical and molecular formula of a newly synthesized compound. The theoretical elemental composition of this compound (C₁₆H₁₁Cl) can be calculated based on its atomic constituents.

Table 5: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | % Composition |

| Carbon | C | 12.011 | 192.176 | 80.48 |

| Hydrogen | H | 1.008 | 11.088 | 4.65 |

| Chlorine | Cl | 35.453 | 35.453 | 14.87 |

| Total | 238.717 | 100.00 |

Note: These are theoretical values. Experimental verification through elemental analysis is necessary for confirmation.

Computational Chemistry and Theoretical Investigations of 1 2 Chlorophenyl Naphthalene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering insights into molecular behavior by solving the Schrödinger equation. For a molecule such as 1-(2-Chlorophenyl)naphthalene, these methods can determine its geometric and electronic properties with high accuracy.

Density Functional Theory (DFT) for Ground State Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. nih.gov For this compound, DFT calculations, often using functionals like B3LYP or M06-2X with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to perform a geometry optimization. researchgate.nettandfonline.com This process finds the lowest energy arrangement of the atoms, corresponding to the molecule's most stable three-dimensional structure.

Illustrative Data Table for Optimized Molecular Geometry: This table represents the type of data that would be generated from a DFT geometry optimization. Actual values require a specific calculation to be performed.

| Parameter | Description | Hypothetical Value |

| Bond Lengths | ||

| C-C (Naphthalene) | Average bond length in the naphthalene (B1677914) core | ~ 1.40 Å |

| C-C (Phenyl) | Average bond length in the phenyl ring | ~ 1.39 Å |

| C-Cl | Bond length of the carbon-chlorine bond | ~ 1.74 Å |

| C-C (Inter-ring) | Bond length connecting the phenyl and naphthalene rings | ~ 1.49 Å |

| Bond Angles | ||

| C-C-Cl | Angle involving the chlorine substituent | ~ 120° |

| C-C-C (Inter-ring) | Angle at the junction of the two rings | ~ 121° |

| Dihedral Angle | ||

| C-C-C-C | Torsional angle between the planes of the two rings | 50° - 70° |

Ab Initio Methods for Electronic Structure and Energetics

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for simplification. nih.gov Methods like Møller-Plesset perturbation theory (e.g., MP2) are used to incorporate electron correlation effects more accurately than standard DFT for some systems. nih.govmdpi.com

For this compound, ab initio calculations would provide a highly accurate determination of the molecule's total electronic energy. This is crucial for calculating its thermodynamic stability and the energetics of different conformations. By comparing the energies of various rotational isomers (rotamers), the most stable conformation can be identified and the energy barriers to rotation around the inter-ring bond can be calculated. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Theoretical calculations are invaluable for predicting and interpreting spectroscopic data.

NMR Chemical Shifts: By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C) in the optimized geometry of this compound, its NMR spectrum can be predicted. These theoretical chemical shifts are crucial for assigning peaks in an experimental spectrum and confirming the molecular structure.

Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the molecule's infrared (IR) and Raman spectra. Each calculated frequency can be animated to visualize the specific atomic motions (stretching, bending, etc.) of that vibrational mode. This aids in the assignment of experimental spectral bands to specific functional groups and motions within the molecule. mdpi.com

Analysis of Frontier Molecular Orbitals (HOMO and LUMO) and Energy Gap

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity and electronic properties. thaiscience.info

HOMO: This orbital can be thought of as the outermost orbital containing electrons. Its energy level is related to the molecule's ability to donate electrons. For this compound, the HOMO is expected to be distributed across the electron-rich π-systems of the naphthalene and phenyl rings.

LUMO: This is the innermost orbital that is empty of electrons. Its energy level relates to the molecule's ability to accept electrons. The LUMO will also be located on the aromatic framework.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and electronic excitability. samipubco.com A large gap suggests high stability and low reactivity, while a smaller gap indicates the molecule is more easily excited and potentially more reactive. thaiscience.info This energy gap is fundamental to understanding the molecule's UV-visible absorption properties. semanticscholar.org

Illustrative Data Table for FMO Analysis: This table shows representative data obtained from an FMO analysis. Actual values require a specific calculation.

| Parameter | Description | Hypothetical Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.85 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.25 |

| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 4.60 |

Charge Distribution and Electrostatic Potential Mapping

The distribution of electrons within a molecule is rarely uniform, leading to regions that are relatively electron-rich or electron-poor. A Molecular Electrostatic Potential (MEP) map visually represents this charge distribution on the molecule's electron density surface. researchgate.net

For this compound, an MEP map would show regions of negative potential (typically colored red), indicating electron-rich areas, and regions of positive potential (blue), indicating electron-poor areas. It is expected that the region around the electronegative chlorine atom would exhibit a negative electrostatic potential. The π-systems of the aromatic rings are also generally electron-rich. researchgate.net These maps are extremely useful for predicting how the molecule will interact with other molecules, identifying sites for potential electrophilic or nucleophilic attack. thaiscience.info

Conformation Analysis and Conformational Dynamics

Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule that arise from rotation around single bonds. libretexts.org For this compound, the most significant conformational freedom is the rotation around the single bond connecting the phenyl and naphthalene rings. nih.gov

This rotation is not entirely free due to steric hindrance between the hydrogen atoms on both rings and, particularly, the chlorine atom. A potential energy surface scan can be performed computationally by systematically rotating this bond and calculating the energy at each step. This analysis reveals:

Stable Conformations: The lowest energy points on the surface correspond to the most stable rotamers.

Transition States: The highest energy points represent the barriers to rotation between these stable forms.

Understanding the conformational landscape is essential, as the molecule's shape can significantly influence its physical properties and biological interactions. lumenlearning.com Studies on similar substituted naphthalenes have shown that such computational methods can successfully determine the preferred conformations in the gas phase. nih.govnih.gov

Intermolecular Interaction Studies

Intermolecular interactions play a crucial role in determining the solid-state properties of molecular crystals, including their packing, stability, and physical characteristics. Computational methods such as NBO, AIM, and Hirshfeld surface analysis are employed to qualitatively and quantitatively describe these non-covalent interactions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. By examining the interactions between filled (donor) and empty (acceptor) orbitals, the stability of the system arising from electron delocalization can be quantified using second-order perturbation theory.

A detailed NBO analysis for this compound would involve calculating the stabilization energies (E(2)) for significant donor-acceptor interactions. This would reveal key intramolecular and intermolecular hyperconjugative interactions, such as those involving the π-systems of the naphthalene and chlorophenyl rings, and the lone pairs of the chlorine atom. However, no specific data from such an analysis on this compound is currently available.

Atoms in Molecules (AIM) Theory

The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous definition of chemical bonding and atomic interactions based on the topological analysis of the electron density. By locating bond critical points (BCPs) and analyzing their properties—such as the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r))—the nature of chemical bonds and non-covalent interactions can be characterized.

For this compound, an AIM analysis would identify and characterize the BCPs for covalent bonds and any existing non-covalent interactions (e.g., C-H···π, π-π stacking, or halogen bonds). The values of ρ(r) and ∇²ρ(r) at these points would classify the interactions as shared (covalent) or closed-shell (non-covalent). This information is not present in the current body of scientific literature for this specific molecule.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. The Hirshfeld surface is constructed based on the electron distribution of a molecule, and by mapping properties like normalized contact distance (d_norm) onto this surface, close intermolecular contacts can be identified. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.

Reactivity Prediction through Computational Descriptors

Computational chemistry allows for the calculation of various molecular properties, known as quantum chemical descriptors, which can be used to predict the reactivity of a molecule. These descriptors are derived from the electronic structure of the molecule and provide insights into its electrophilic and nucleophilic behavior.

Key reactivity descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.

Ionization Potential (I) and Electron Affinity (A): These are related to the HOMO and LUMO energies and are used to calculate global reactivity descriptors.

The calculation of these descriptors for this compound would allow for a prediction of its chemical reactivity and stability. However, no such computational studies have been reported in the literature, and therefore, a data table of these values cannot be provided.

Chemical Reactivity and Transformation Pathways of 1 2 Chlorophenyl Naphthalene

Electrophilic Aromatic Substitution Reactions on the Naphthalene (B1677914) Ring

The naphthalene ring system is significantly more activated towards electrophilic aromatic substitution (EAS) than the chlorophenyl ring due to its higher electron density. In unsubstituted naphthalene, electrophilic attack preferentially occurs at the C1 (α) position because the resulting carbocation intermediate (a Wheland intermediate) is better stabilized by resonance. pearson.comonlineorganicchemistrytutor.com

In 1-(2-chlorophenyl)naphthalene, the C1 position is already occupied. The reactivity of the remaining positions on the naphthalene ring is influenced by two main factors: the inherent reactivity of the naphthalene system (favoring other α-positions like C4, C5, and C8) and the directing effect of the 1-phenyl substituent. An aryl substituent is typically activating and directs incoming electrophiles to the ortho (C8) and para (C4) positions. Therefore, electrophilic attack is expected to occur primarily at the C4 and C8 positions of the naphthalene ring. The precise product distribution can be influenced by reaction conditions, such as temperature and solvent, which can favor either the kinetic or thermodynamic product. wordpress.comresearchgate.net

Common electrophilic aromatic substitution reactions and their predicted major products on the naphthalene ring are summarized in the table below.

| Reaction Type | Reagents | Predicted Major Products |

| Nitration | HNO₃, H₂SO₄ | 1-(2-Chlorophenyl)-4-nitronaphthalene, 1-(2-Chlorophenyl)-8-nitronaphthalene |

| Halogenation | Br₂, FeBr₃ | 4-Bromo-1-(2-chlorophenyl)naphthalene, 8-Bromo-1-(2-chlorophenyl)naphthalene |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Acyl-1-(2-chlorophenyl)naphthalene, 8-Acyl-1-(2-chlorophenyl)naphthalene |

Interactive Data Table: Predicted Products of Electrophilic Aromatic Substitution

Nucleophilic Aromatic Substitution Reactions on the Chlorophenyl Ring

The carbon-chlorine (C-Cl) bond on the phenyl ring is generally inert to nucleophilic attack under standard conditions. Nucleophilic aromatic substitution (SNAr) typically proceeds via an addition-elimination mechanism involving a stabilized carbanionic intermediate (a Meisenheimer complex). wikipedia.org This mechanism requires the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group to stabilize the negative charge. libretexts.orgyoutube.com The this compound molecule lacks such activating groups on the chlorophenyl ring, rendering the C-Cl bond resistant to the SNAr pathway.

However, substitution can be forced under harsh conditions (high temperature and pressure) or via an alternative pathway known as the elimination-addition (benzyne) mechanism. youtube.com This mechanism can be initiated by a very strong base, such as sodium amide (NaNH₂), which abstracts a proton ortho to the chlorine atom. The subsequent elimination of the chloride ion generates a highly reactive benzyne (B1209423) intermediate. The nucleophile then attacks either of the two carbons of the triple bond, followed by protonation to yield the final products. This process would result in a mixture of two isomeric products.

Reaction Scheme: Benzyne Mechanism

This compound + NaNH₂ → [Benzyne Intermediate] + NH₃ → Mixture of 1-(2-aminophenyl)naphthalene and 1-(3-aminophenyl)naphthalene

Reductive Dehalogenation Processes

The C-Cl bond in this compound can be cleaved through reductive processes, replacing the chlorine atom with hydrogen. This transformation is environmentally significant and is a known degradation pathway for related compounds like polychlorinated biphenyls (PCBs). epa.gov

One well-documented pathway is microbial reductive dechlorination. Under anaerobic conditions, specific microorganisms can utilize chlorinated aromatic compounds as electron acceptors, effectively removing chlorine atoms. nih.govnih.gov Studies on various PCB congeners have shown that this process is a viable route for detoxification of contaminated sediments. ubc.ca By analogy, anaerobic microbial action on this compound would be expected to yield 1-phenylnaphthalene.

In a laboratory setting, catalytic hydrodechlorination is a common method. This typically involves reacting the compound with hydrogen gas (H₂) or a hydrogen donor in the presence of a metal catalyst, such as palladium on carbon (Pd/C).

| Method | Conditions/Reagents | Product |

| Microbial Dechlorination | Anaerobic microorganisms | 1-Phenylnaphthalene |

| Catalytic Hydrodechlorination | H₂, Pd/C catalyst | 1-Phenylnaphthalene |

| Electrochemical Reduction | Mediated electron transfer | 1-Phenylnaphthalene |

Interactive Data Table: Reductive Dehalogenation Methods

Oxidation Reactions (e.g., on the naphthalene ring system)

The electron-rich naphthalene ring is more susceptible to oxidation than the chlorophenyl ring. The outcome of the oxidation depends heavily on the nature of the oxidizing agent and the reaction conditions.

Metabolic Oxidation: In biological systems, oxidation is often mediated by cytochrome P450 enzymes. For related compounds like polychlorinated naphthalenes (PCNs), metabolic pathways involve the formation of arene oxide intermediates, which then rearrange to form hydroxylated metabolites (phenols). nih.govumed.pl This process is more efficient for less chlorinated naphthalenes. umed.pl By analogy, the enzymatic oxidation of this compound would likely produce various mono- or di-hydroxylated derivatives on the naphthalene moiety.

Chemical Oxidation: Treatment with strong chemical oxidants, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, typically leads to the degradation of the aromatic system. For unsubstituted naphthalene, such reactions result in the cleavage of one of the rings to form phthalic acid. wordpress.com In the case of this compound, aggressive oxidation would be expected to degrade the naphthalene ring, yielding 3-(2-chlorophenyl)phthalic acid.

Photochemical Transformations

The presence of a C-Cl bond makes this compound susceptible to photochemical reactions. Studies on analogous compounds, such as 2-chlorobiphenyl, show that exposure to ultraviolet (UV) radiation can induce homolytic cleavage of the C-Cl bond. proquest.com This process generates an aryl radical, which can then abstract a hydrogen atom from the solvent or another molecule to produce the dechlorinated product, 1-phenylnaphthalene. This direct photolysis is a key degradation pathway for chlorinated aromatics in the environment. researchgate.net

In the presence of water and photosensitizers, indirect photolysis can also occur, involving reactive oxygen species like hydroxyl radicals (•OH). proquest.com This can lead to the formation of hydroxylated products in addition to the dechlorinated compound. For example, the photolysis of 4-chlorobiphenyl (B17849) in the presence of nitrous acid (a source of •OH) yields hydroxylated and nitrated products. rsc.org

Reaction Scheme: Major Photochemical Pathway

This compound + hν (UV light) → [Aryl Radical Intermediate] + •Cl

[Aryl Radical Intermediate] + H-donor → 1-Phenylnaphthalene

Metal-Catalyzed Functionalization and Coupling Reactions

The C-Cl bond in the chlorophenyl ring serves as a versatile handle for a variety of metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions are particularly prominent in this context.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.govmdpi.com Reacting this compound with an arylboronic acid (Ar-B(OH)₂) would yield a 1-(terphenyl)naphthalene derivative, effectively replacing the chlorine atom with a new aryl group.

Heck Reaction: The Heck reaction couples the aryl chloride with an alkene under palladium catalysis to form a substituted alkene. wikipedia.orgsynarchive.com This would allow for the introduction of a vinyl group at the 2-position of the phenyl ring.

In addition to reactions at the C-Cl bond, modern methods in C-H functionalization could potentially be applied to activate C-H bonds on either the naphthalene or phenyl rings, often guided by a directing group. nih.govresearchgate.net

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic Acid (Ar-B(OH)₂) | Pd(0) catalyst, Base | 1-(2-Arylphenyl)naphthalene |

| Heck Reaction | Alkene (R-CH=CH₂) | Pd(0) catalyst, Base | 1-(2-Vinylphenyl)naphthalene |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd(0) catalyst, Base | 1-(2-Aminophenyl)naphthalene |

| Sonogashira Coupling | Terminal Alkyne | Pd(0)/Cu(I) catalyst, Base | 1-(2-Alkynylphenyl)naphthalene |

Interactive Data Table: Common Metal-Catalyzed Coupling Reactions

Advanced Analytical Method Development for 1 2 Chlorophenyl Naphthalene in Complex Matrices

High-Performance Liquid Chromatography (HPLC) Method Optimization

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of semi-volatile organic compounds like 1-(2-Chlorophenyl)naphthalene. Method optimization is crucial for achieving the necessary resolution, sensitivity, and rapid analysis times required for complex samples.

Detailed research findings indicate that reversed-phase HPLC is the most common approach for naphthalene (B1677914) and its derivatives. nih.gov The separation is typically performed on columns such as a C18 stationary phase, which separates compounds based on their hydrophobicity. nih.govnih.gov The mobile phase often consists of a gradient mixture of acetonitrile (B52724) and water, which allows for the efficient elution of analytes. nih.gov Optimization of parameters like the mobile phase composition, pH, flow rate, and column temperature is essential to achieve ideal separation and peak resolution. For detection, UV detectors are commonly used, often set at a wavelength of 254 nm, though fluorescence detectors can offer enhanced sensitivity and selectivity for aromatic compounds. nih.govtecnofrom.com

Table 1: Typical HPLC Method Parameters for Naphthalene Derivatives

| Parameter | Setting | Purpose |

|---|---|---|

| Column | C18 (e.g., ODS-C18, Synergi Hydro-RP) | Provides hydrophobic interaction for separation. nih.gov |

| Mobile Phase | Acetonitrile / Water (or buffer) gradient | Elutes compounds with varying polarities. nih.govmdpi.com |

| Flow Rate | 0.8 - 1.5 mL/min | Influences analysis time and separation efficiency. nih.gov |

| Column Temp. | 25 - 60 °C | Affects retention time and peak shape. nih.gov |

| Injection Vol. | 5 - 25 µL | Volume of sample introduced into the system. nih.govmdpi.com |

| Detector | UV (254 nm) or Fluorescence (Ex/Em specific) | Detects and quantifies the analyte. nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile compounds, including chlorinated naphthalenes. researchgate.net It offers high chromatographic resolution and definitive mass-based identification.

In a typical GC-MS analysis, the sample is injected into a heated inlet, vaporized, and carried by an inert gas (like helium) through a capillary column. frontiersin.org Columns with a (5%-phenyl)-methylpolysiloxane stationary phase (such as a DB-5ms) are frequently employed for the separation of these types of compounds. researchgate.netwiley.com The GC oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interaction with the stationary phase. frontiersin.orgasianpubs.org After separation, the analytes enter the mass spectrometer, where they are ionized, commonly by electron impact (EI). researchgate.net The resulting mass fragments create a unique spectrum for each compound, allowing for positive identification. researchgate.net For quantitative analysis, selected-ion monitoring (SIM) mode is often used, which increases sensitivity by monitoring only specific ions characteristic of the target analyte. wiley.com

Table 2: Common GC-MS Parameters for Chlorinated Naphthalenes

| Parameter | Setting | Purpose |

|---|---|---|

| Column | e.g., DB-5ms (60 m × 0.25 mm i.d., 0.10-µm film) | Separates volatile and semi-volatile compounds. researchgate.net |

| Carrier Gas | Helium | Transports the sample through the column. frontiersin.org |

| Injection Mode | Splitless | Maximizes the amount of analyte reaching the column for trace analysis. lcms.cz |

| Oven Program | Temperature gradient (e.g., 90°C to 300°C) | Separates compounds based on boiling points. frontiersin.org |

| Ionization | Electron Impact (EI) | Fragments molecules for mass analysis. researchgate.net |

| MS Mode | Selected Ion Monitoring (SIM) or Full Scan | SIM for high sensitivity quantification; Full Scan for identification. wiley.com |

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS) for Trace Analysis

For the detection of this compound at trace levels, especially in complex matrices like environmental or biological samples, hyphenated techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) are indispensable. frontiersin.orgnih.gov These methods provide superior sensitivity and selectivity compared to single-quadrupole MS techniques. frontiersin.orgdphen1.com

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion from the first mass spectrometer, its fragmentation in a collision cell, and the subsequent detection of specific product ions in the second mass spectrometer. uzh.ch This process, often operated in Multiple Reaction Monitoring (MRM) mode, significantly reduces background noise and matrix interference, leading to lower detection limits. frontiersin.orgdphen1.com GC-MS/MS has been successfully applied to the analysis of polychlorinated naphthalenes (PCNs) in sediment samples, providing a cost-effective alternative to high-resolution mass spectrometry. frontiersin.orgnih.gov Similarly, LC-MS/MS is a robust method for analyzing naphthalene metabolites in urine without the need for extensive derivatization. nih.govresearchgate.net The use of isotopically labeled internal standards is common in these methods to ensure high accuracy and precision. nih.govdphen1.com

Table 3: Advantages of Hyphenated Techniques for Trace Analysis

| Technique | Advantage | Application Example |

|---|---|---|

| GC-MS/MS | High selectivity, reduced matrix effects, low detection limits. frontiersin.orgnih.gov | Analysis of PCN congeners in environmental sediment samples. frontiersin.org |

| LC-MS/MS | Suitable for less volatile or thermally labile compounds, high throughput. dphen1.comresearchgate.net | Direct quantification of naphthalene metabolites in biological fluids. nih.gov |

| Online SPE-LC-MS/MS | Automated sample preparation, reduced solvent use, increased reproducibility. dphen1.com | Rapid analysis of trace organic compounds in various water matrices. dphen1.com |

Sample Preparation Strategies (e.g., Solid-Phase Extraction (SPE))

Effective sample preparation is a critical step to isolate this compound from the sample matrix and concentrate it prior to instrumental analysis. scispace.com Solid-Phase Extraction (SPE) is a widely used technique that has largely replaced traditional liquid-liquid extraction due to its efficiency, selectivity, and reduced solvent consumption. scispace.com

The SPE process involves several steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte of interest. phenomenex.com For nonpolar to moderately polar compounds like chlorinated naphthalenes, reversed-phase sorbents such as C18 or polymeric materials are often effective for extraction from aqueous samples. nih.govscispace.com For extraction from organic matrices, normal-phase sorbents like silica (B1680970) gel or Florisil can be used. nih.gov The choice of sorbent, wash solvents, and elution solvents must be carefully optimized to maximize the recovery of the target analyte while minimizing co-extraction of interfering compounds. nih.gov Dispersive SPE (dSPE), a component of the QuEChERS method, offers a rapid and simple cleanup for complex extracts, such as food samples. lcms.cz

Table 4: General Steps in Solid-Phase Extraction (SPE)

| Step | Description | Common Solvents/Materials |

|---|---|---|

| 1. Conditioning | Wets the sorbent to enable interaction with the sample. | Methanol, followed by water for reversed-phase SPE. phenomenex.com |

| 2. Loading | The sample is passed through the sorbent, and the analyte is retained. | Sample dissolved in an appropriate solvent. |

| 3. Washing | Removes weakly bound interfering compounds. | A weak solvent (e.g., water/methanol mix) that does not elute the analyte. phenomenex.com |

| 4. Elution | A strong solvent is used to desorb the analyte from the sorbent. | An organic solvent like methanol, acetonitrile, or hexane. nih.govphenomenex.com |

Development of Reference Standards and Certified Reference Materials

The availability of high-purity reference standards and Certified Reference Materials (CRMs) is fundamental for the accurate quantification of this compound. These materials are essential for calibrating analytical instruments, validating methods, and ensuring the quality and traceability of analytical results. hpc-standards.comnih.gov

Several commercial laboratories specialize in the synthesis and certification of reference standards for persistent organic pollutants (POPs), including various polychlorinated naphthalenes. greyhoundchrom.comisotope.com The development of a CRM is a rigorous process governed by international standards such as ISO 17034. mdpi.com This process involves verifying the chemical identity and purity of the material and assigning a certified property value (e.g., concentration) with a metrologically traceable and stated uncertainty. mdpi.com The stability of the material under specified storage and transport conditions is also thoroughly assessed. mdpi.com For complex analyses, mass-labeled internal standards are often developed to improve the accuracy of quantification by correcting for variations in sample preparation and instrument response. greyhoundchrom.com

Table 5: Key Aspects of Analytical Reference Materials

| Aspect | Description | Importance |

|---|---|---|

| Purity | High-purity materials (>99%) are required for accurate calibration. | Ensures that the analytical signal is attributable only to the target analyte. hpc-standards.com |

| Certification | The concentration and uncertainty are determined through a metrologically valid procedure. | Provides traceability and ensures comparability of results between laboratories. mdpi.com |

| Documentation | A certificate of analysis provides all relevant information about the material. | Details the certified value, uncertainty, traceability, and stability. mdpi.com |

| Stability | Long-term and short-term stability is evaluated to define storage conditions and shelf life. | Guarantees the integrity of the certified value over time. mdpi.com |

| Mass-Labeled Standards | Isotopically labeled analogues of the target analyte. | Used as internal standards to improve the accuracy and precision of quantification. greyhoundchrom.com |

Environmental Chemical Fate and Mechanistic Degradation Studies of Chlorinated Naphthalenes

Photodegradation Mechanisms under Simulated Environmental Conditions

Photodegradation is a key process that can break down organic pollutants in the environment through the action of sunlight. For chlorinated naphthalenes, this process is particularly relevant in surface waters and the atmosphere.

Studies on 1-chloronaphthalene (B1664548) have shown that it undergoes photodegradation when exposed to light with wavelengths greater than 290 nm. In one study, an aqueous solution of 1-chloronaphthalene experienced 26% degradation after 20 hours of irradiation. nih.gov The mechanism of photodegradation for aromatic compounds like naphthalene (B1677914) in water often involves the formation of reactive oxygen species such as hydroxyl radicals (•OH) and superoxide (B77818) radicals. These highly reactive species can attack the naphthalene molecule. For unsubstituted naphthalene, photodegradation can lead to intermediate products including 1-naphthol (B170400) and 1,4-naphthalenedione. researchgate.net It is plausible that chlorinated naphthalenes follow similar initial transformation pathways, leading to hydroxylated and quinone-like intermediates, followed by ring cleavage. The presence of chlorine atoms on the naphthalene ring can influence the rate and products of photodegradation.

| Compound | Photodegradation Rate | Conditions | Reference |

| 1-Chloronaphthalene | 26% in 20 hours | Aqueous solution, light > 290 nm | nih.gov |

Chemical Oxidation Pathways (e.g., reaction with hydroxyl radicals)

In the atmosphere, the primary degradation pathway for many organic compounds is oxidation by photochemically produced hydroxyl radicals (•OH). guidechem.com These radicals are highly reactive and can initiate the breakdown of persistent pollutants. hydrogenlink.comtaylorandfrancis.com

For 1-chloronaphthalene, the estimated atmospheric half-life due to reaction with hydroxyl radicals is approximately one day, based on a calculated reaction rate constant of 1.5 x 10⁻¹¹ cm³/molecule-sec at 25°C. guidechem.com This suggests that atmospheric oxidation is a significant removal process for this compound.

The general mechanism for the atmospheric oxidation of naphthalene initiated by hydroxyl radicals involves the addition of the •OH radical to the aromatic ring. rsc.org The initial step is predominantly the addition to the C1 position, forming a C₁₀H₈-1-OH radical. This is followed by the addition of molecular oxygen (O₂) to form a peroxy radical. rsc.org This peroxy radical can then undergo further reactions, including dissociation to products like 2-formylcinnamaldehyde or transformation into more stable oxygenated products. rsc.org While this mechanism is for unsubstituted naphthalene, the presence of a chloro-phenyl group in 1-(2-Chlorophenyl)naphthalene would likely influence the position of the initial hydroxyl radical attack and the subsequent reaction pathways.

| Compound | Atmospheric Half-life (reaction with •OH) | Estimated Rate Constant (25°C) | Reference |

| 1-Chloronaphthalene | ~1 day | 1.5 x 10⁻¹¹ cm³/molecule-sec | guidechem.com |

Hydrolytic Stability and Transformation

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For many organic compounds, this can be an important degradation pathway in aquatic environments.

However, halogenated aromatic compounds, including chlorinated naphthalenes, are generally resistant to hydrolysis under typical environmental conditions. nih.govguidechem.com Both 1-chloronaphthalene and 2-chloronaphthalene (B1664065) are not expected to undergo significant hydrolysis in water. nih.govguidechem.comnih.gov For 2-chloronaphthalene, the neutral hydrolysis rate constant at 25°C has been determined to be 9.5 x 10⁻⁶ hr⁻¹, which corresponds to a very long half-life of 8.3 years. nih.gov This high stability indicates that hydrolysis is not a significant environmental fate process for monochlorinated naphthalenes and likely for more complex structures like this compound as well.

| Compound | Hydrolysis Half-life | Neutral Rate Constant (25°C) | Reference |

| 2-Chloronaphthalene | 8.3 years | 9.5 x 10⁻⁶ hr⁻¹ | nih.gov |

Interaction with Abiotic Environmental Compartments (e.g., soil, sediment)

The fate and transport of hydrophobic organic compounds like chlorinated naphthalenes in the environment are heavily influenced by their interaction with soil and sediment. Sorption, the process of a chemical binding to a solid matrix, is a key factor.

Chlorinated naphthalenes are hydrophobic and are expected to adsorb to soil and sediment particles, particularly to the organic matter fraction. usgs.govnih.gov This sorption process reduces their concentration in the water phase and consequently limits their mobility and bioavailability. usgs.gov Desorption from soil and sediment can be a very slow process, leading to the long-term persistence of these contaminants in the solid phase. nih.gov

The tendency of a chemical to volatilize from water surfaces can be estimated by its Henry's Law constant. For 1-chloronaphthalene, this constant is 3.55 x 10⁻⁴ atm-m³/mole, which suggests that volatilization from water can occur. guidechem.com However, the strong adsorption of this compound to suspended solids and sediment is expected to reduce the rate of volatilization from natural water bodies. guidechem.com Similarly, while volatilization from moist soil may occur, it is likely to be attenuated by adsorption to soil particles. guidechem.com

| Parameter | Value for 1-Chloronaphthalene | Implication | Reference |

| Henry's Law Constant | 3.55 x 10⁻⁴ atm-m³/mole | Potential to volatilize from water, but attenuated by sorption | guidechem.com |

| Sorption Behavior | Strong adsorption to soil/sediment organic matter | Reduced mobility and bioavailability | usgs.govnih.gov |

Mechanistic Studies of Biotic Degradation (focus on chemical transformations)

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms. For persistent organic pollutants, this can be a crucial process for their ultimate removal from the environment.

The microbial degradation of unsubstituted naphthalene is well-studied. frontiersin.orgethz.ch The process is often initiated by a multi-component enzyme system called naphthalene dioxygenase, which catalyzes the addition of two hydroxyl groups to one of the aromatic rings, forming a cis-naphthalene dihydrodiol. frontiersin.org This intermediate is then converted by a dehydrogenase to 1,2-dihydroxynaphthalene. frontiersin.org Subsequent enzymatic reactions lead to ring cleavage and further breakdown of the molecule, eventually leading to compounds that can enter central metabolic pathways. frontiersin.org

The biodegradation of chlorinated naphthalenes is also known to occur, although generally at slower rates than for naphthalene. The presence and position of chlorine atoms on the naphthalene ring system can significantly affect the ability of microorganisms to degrade the compound. Some bacterial strains are capable of degrading monochloronaphthalenes. The initial steps of degradation are thought to be similar to those for naphthalene, involving dioxygenase-catalyzed hydroxylation. This can lead to the formation of chlorinated catechols, which can then undergo ring cleavage. Anaerobic degradation of naphthalene has also been observed, for instance, under nitrate-reducing conditions, but the process is typically slow. nih.gov

Given the complexity of the this compound molecule, its biodegradation is expected to be challenging for microorganisms. The degradation would likely involve initial attacks on either the naphthalene or the chlorophenyl ring, potentially leading to a variety of hydroxylated and dechlorinated intermediates.

Potential Applications in Advanced Materials and Chemical Technologies Non Biological

Design and Synthesis of Derivatives for Optoelectronic Applications

Naphthalene (B1677914) derivatives are integral to the advancement of organic light-emitting diode (OLED) technology, serving as fluorescent materials and intermediates for more complex OLED components. These compounds can function as charge transport materials, enhancing the efficiency and lifespan of OLED devices. The introduction of specific substituents onto the naphthalene core allows for the fine-tuning of optoelectronic properties. For instance, the design of novel blue emitters for OLEDs has been achieved through the synthesis of pyrene-benzimidazole derivatives, demonstrating how structural modifications can be used to control emission characteristics.

Derivatives of 1-(2-chlorophenyl)naphthalene can be strategically designed for optoelectronic applications. The chlorine atom and the phenyl group can be further functionalized to modulate the electronic properties of the molecule. For example, the synthesis of related compounds like 2-(4-chlorophenyl)-1-phenylnaphthalene (B8242920) for use in OLEDs indicates the potential of this class of molecules in the field. The introduction of electron-donating or electron-withdrawing groups can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the charge injection and transport properties, as well as the emission color.

The synthesis of such derivatives often involves cross-coupling reactions, such as the Suzuki coupling, to introduce additional aryl groups or other functional moieties. The precise control over the substitution pattern on both the naphthalene and phenyl rings is crucial for achieving the desired photophysical properties, including high quantum yields and specific emission wavelengths.

Polymer Chemistry and Functional Coatings

The naphthalene moiety is a valuable building block in polymer chemistry, imparting rigidity and desirable thermal and optical properties to the resulting materials. Naphthalene-based polymers have been synthesized for a variety of applications, including as supports for catalysts. For example, polymers derived from naphthalene have been used to support palladium catalysts for Suzuki cross-coupling reactions.

This compound can serve as a monomer or a precursor to a monomer for the synthesis of functional polymers. The presence of the chlorine atom offers a site for further chemical modification, allowing for the grafting of other functional groups or for use as a reactive site in polymerization reactions. The incorporation of the bulky and rigid this compound unit into a polymer backbone can be expected to enhance the thermal stability and influence the morphology of the polymer.

In the realm of functional coatings, polymers incorporating this compound could offer unique properties. Functional coatings are designed to provide specific functionalities to surfaces, such as flame retardancy, antimicrobial properties, or self-cleaning capabilities. The properties of a coating are highly dependent on the chemical structure of the constituent polymers. The introduction of the chlorinated aromatic structure of this compound could potentially enhance the flame retardant properties of a coating material.

Role as Intermediate in Specialty Chemical Synthesis

Aryl naphthalenes are important intermediates in the synthesis of a wide range of specialty chemicals. Their utility as precursors is due to the reactivity of both the naphthalene and the aryl rings, which can be selectively functionalized to build more complex molecules.

This compound can serve as a key intermediate in multi-step organic syntheses. For example, derivatives of chlorophenylnaphthalene are used as starting materials for the synthesis of more complex molecules with potential applications in materials science and pharmaceuticals. One documented example is the synthesis of 1-[(2-chlorophenyl)carbamoyl]naphthalen-2-yl alkylcarbamates, which involves the use of a chlorophenylnaphthalene precursor.

The synthetic utility of this compound is further highlighted by the broader use of naphthalene derivatives as intermediates. For instance, 2-naphthalene sulfonate is a known intermediate in the production of dyes, surfactants, and dispersants. This demonstrates the general principle of using functionalized naphthalenes as platforms for the synthesis of a diverse array of chemical products. The specific substitution pattern of this compound offers a unique starting point for accessing novel chemical structures.

Contribution to Novel Dye and Pigment Chemistry

The naphthalene ring is a common chromophore found in many synthetic dyes and pigments. Azo dyes, which constitute a significant class of commercial colorants, are often synthesized from naphthalene-based precursors. The general method for producing these dyes involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component, which can be a naphthalene derivative.

While specific examples of dyes synthesized directly from this compound are not extensively documented in readily available literature, the principles of dye chemistry suggest its potential in this field. The presence of the naphthalene core provides the basic chromophoric unit, and the 2-chlorophenyl substituent can be used to modulate the color and properties of the resulting dye. For instance, the electronic nature of the substituent on the phenyl ring can influence the absorption maximum of the dye, thereby altering its color.

Chemical Probes and Tracers in Geochemical Systems

While there is no specific information on the use of this compound as a geochemical tracer, the broader class of chlorinated naphthalenes has been studied in the context of environmental science. Polychlorinated naphthalenes (PCNs) are recognized as widespread environmental pollutants and can be used as chemical tracers to understand environmental processes. nih.gov

The presence and distribution of specific congeners of PCNs in environmental samples can provide insights into the sources and pathways of contamination. As this compound is a monochlorinated derivative of a phenylnaphthalene, it could potentially be used as a tracer for specific industrial processes or sources of contamination, provided its environmental signature is unique.

The use of chemical tracers is a well-established technique in geochemistry and environmental forensics. battelle.orgmdpi.com These tracers can be naturally occurring or anthropogenic compounds that are introduced into the environment and can be detected and quantified to track the movement of water, sediments, and pollutants. mdpi.com The suitability of a compound as a tracer depends on its environmental persistence, detectability, and unique association with a particular source. Further research would be needed to establish the specific utility of this compound in this application.

Q & A

Q. What are the common synthetic routes for 1-(2-Chlorophenyl)naphthalene, and how do reaction conditions influence yield and purity?

Methodological Answer:

- Friedel-Crafts Alkylation : Reacting naphthalene with 2-chlorobenzyl chloride in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions. Optimize stoichiometry (1:1.2 molar ratio) and temperature (0–5°C) to minimize polyalkylation byproducts .

- Cross-Coupling Reactions : Use Suzuki-Miyaura coupling between 1-bromonaphthalene and 2-chlorophenylboronic acid with Pd(PPh₃)₄ as a catalyst. Key parameters: base (Na₂CO₃), solvent (toluene/ethanol), and inert atmosphere for >80% yield .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol) to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

Methodological Answer:

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm, multiplet splitting) and chlorine-substituted carbons (δ 125–135 ppm). Use DEPT-135 to distinguish CH₃/CH₂ groups .

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 228 (M⁺) and isotopic patterns characteristic of chlorine (3:1 ratio for M⁺ and M+2) .

- IR Spectroscopy : C-Cl stretch at ~550–600 cm⁻¹ and aromatic C-H bends at 750–900 cm⁻¹ .

Q. What are the primary toxicological endpoints for this compound in mammalian models, and how are these assessed experimentally?

Methodological Answer:

- Inhalation/Oral Exposure Studies : Use Sprague-Dawley rats (n=10/group) dosed at 50–200 mg/kg/day for 28 days. Monitor hepatic enzymes (ALT, AST), renal biomarkers (BUN, creatinine), and histopathology .

- Mechanistic Studies : Evaluate CYP450-mediated metabolism (e.g., CYP1A1/2 induction) using liver microsomes. Measure reactive metabolites (epoxides) via LC-MS .

- Data Interpretation : Compare results against ATSDR’s inclusion criteria (Table B-1), focusing on systemic effects (hepatic/renal) and dose-response trends .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data between in vitro and in vivo models for this compound?

Methodological Answer:

- Assay Validation : Replicate in vitro hepatotoxicity assays (e.g., HepG2 cells) with physiological oxygen levels (5% O₂) to mimic in vivo conditions. Compare metabolite profiles using UPLC-QTOF-MS .

- Species-Specific Metabolism : Conduct interspecies comparisons (rat vs. human liver S9 fractions) to identify divergent metabolic pathways (e.g., glucuronidation vs. sulfation) .

- Risk of Bias Assessment : Apply ATSDR’s criteria (Tables C-6, C-7) to evaluate study design (randomization, blinding) and exclude low-confidence data .

Q. What advanced crystallization strategies improve the structural resolution of this compound for X-ray diffraction studies?

Methodological Answer:

- Solvent Screening : Use vapor diffusion with mixed solvents (e.g., dichloromethane/hexane) to grow single crystals. Optimize cooling rates (0.5°C/hour) to minimize defects .

- SHELX Refinement : Employ SHELXL-2018 for high-resolution data (R-factor <5%). Use TWIN/BASF commands to address twinning in monoclinic systems .

- Validation : Cross-check with PLATON (ADDSYM) to confirm space group symmetry and exclude disorder .

Q. How can computational models predict the environmental persistence and bioaccumulation potential of this compound?

Methodological Answer:

- QSAR Modeling : Input logP (3.8), water solubility (1.2 mg/L), and molecular volume into EPI Suite™ to estimate biodegradation half-life (>60 days) and BCF (>1000) .

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to predict reaction pathways (e.g., photolytic cleavage of C-Cl bonds) .

- Validation : Compare predictions with experimental soil adsorption studies (OECD 106 guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.